molecular formula C14H20N2 B3062325 Cipralisant (enantiomer) CAS No. 223420-11-9

Cipralisant (enantiomer)

Cat. No.: B3062325
CAS No.: 223420-11-9
M. Wt: 216.32 g/mol
InChI Key: CVKJAXCQPFOAIN-RYUDHWBXSA-N
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Description

GT-2331 is a potent histamine H3 receptor antagonist. It is known for its ability to regulate the synthesis and release of histamine, making it a significant compound in pharmaceutical research. The enantiomer of GT-2331 is particularly noteworthy due to its higher potency and specific absolute configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GT-2331 and its enantiomer involves several steps. The literature describes an efficient multigram synthesis of this compound. The process includes the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is produced .

Industrial Production Methods: Industrial production of GT-2331 enantiomer involves large-scale synthesis techniques. Advances in enantioselective analytical techniques have made it possible to produce pure enantiomers on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: GT-2331 enantiomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving GT-2331 enantiomer include chiral catalysts, oxidizing agents, and reducing agents. The conditions for these reactions are carefully controlled to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of GT-2331 enantiomer depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

GT-2331 enantiomer has a wide range of scientific research applications. It is used in chemistry for studying chiral compounds and their behavior. In biology, it is used to investigate the role of histamine H3 receptors in various physiological processes. In medicine, GT-2331 enantiomer is being explored for its potential therapeutic applications in treating cognitive dysfunction, epilepsy, hypersomnia, and obesity .

Mechanism of Action

The mechanism of action of GT-2331 enantiomer involves its interaction with histamine H3 receptors. By binding to these receptors, it regulates the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and serotonin. This regulation affects various physiological processes and can have therapeutic effects .

Comparison with Similar Compounds

GT-2331 enantiomer is unique due to its specific absolute configuration and higher potency compared to other similar compounds. Some similar compounds include other histamine H3 receptor antagonists, such as cipralisant. GT-2331 enantiomer stands out due to its specific molecular structure and the resulting pharmacological properties .

Properties

CAS No.

223420-11-9

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

5-[(1S,2S)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole

InChI

InChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16)/t11-,12-/m0/s1

InChI Key

CVKJAXCQPFOAIN-RYUDHWBXSA-N

Isomeric SMILES

CC(C)(C)CCC#C[C@H]1C[C@@H]1C2=CN=CN2

Canonical SMILES

CC(C)(C)CCC#CC1CC1C2=CN=CN2

Origin of Product

United States

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